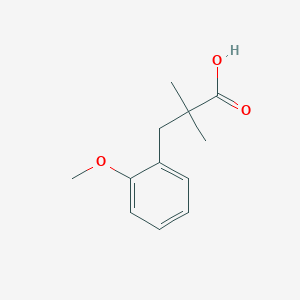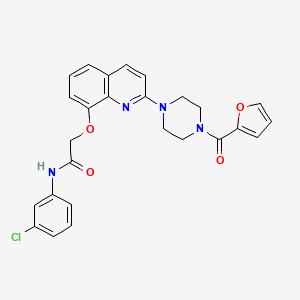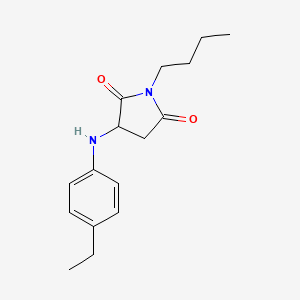![molecular formula C12H12FN5O2S B2690585 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide CAS No. 869068-52-0](/img/structure/B2690585.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds. 1,2,4-Triazines and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .
Molecular Structure Analysis
The compound contains a 1,2,4-triazine ring, which is a six-membered ring with three nitrogen atoms. It also has an acetamide group and a sulfanyl group attached to the triazine ring.Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Properties The compound 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide and its derivatives exhibit notable antibacterial and antiviral activities. Research indicates that fluorine-substituted triazine derivatives have shown interesting antibacterial activity against various bacteria such as Bacillus subtilis, Streptococcus faecalis, Micrococcus luteus, and Staphylococcus aureus. These findings suggest potential applications in developing new antibacterial agents (Alharbi & Alshammari, 2019). Furthermore, derivatives of this compound have demonstrated high antiviral activity against the influenza A virus H1N1, indicating their potential as antiviral drugs (Demchenko et al., 2020).
Antimicrobial Potential A study on thiazolidin-4-one derivatives containing the triazine unit revealed significant antimicrobial activity against various strains, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi. This suggests the compound's derivatives could serve as a basis for new antimicrobial treatments (Baviskar et al., 2013).
Antifungal and Anti-Tuberculosis Applications Compounds synthesized from 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide have also been screened for their antifungal and anti-tuberculosis properties. Studies show that some derivatives possess potent antifungal and anti-tuberculosis activities, making them candidates for further research in treating these infections (MahyavanshiJyotindra et al., 2011).
Antioxidant Properties The compound's derivatives have been explored for their antioxidant properties as well. Research into pyrolin derivatives, for example, has found that some synthesized derivatives exhibit anti-exudative properties, exceeding the activity of reference drugs in certain cases. This indicates potential therapeutic applications in conditions where oxidative stress plays a role (Chalenko et al., 2019).
Antiepileptic Drug Potential A study identified DSP-0565, a derivative of the discussed compound, as a strong, broad-spectrum anti-epileptic drug (AED) candidate. This derivative showed anti-convulsant activity in various models with a good safety margin, highlighting its potential as a new AED (Tanaka et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O2S/c13-9-3-1-8(2-4-9)5-15-10(19)7-21-12-17-16-6-11(20)18(12)14/h1-4,6H,5,7,14H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVDTSJEYSIYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NN=CC(=O)N2N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(4-fluorobenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B2690503.png)
![3,4-dichloro-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2690504.png)
![N-(4-bromophenyl)-2-[8-[(3-methylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2690505.png)
![2-(3-methoxybenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2690506.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2690508.png)

![2-[(2-Methylcyclopentyl)amino]propan-1-ol](/img/structure/B2690513.png)

![N-[[1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)piperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2690519.png)


![ethyl 3-cyano-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2690523.png)
![6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2690524.png)